molecular formula C12H21NO3 B13457916 Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate CAS No. 2913267-22-6

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate

Cat. No.: B13457916
CAS No.: 2913267-22-6
M. Wt: 227.30 g/mol
InChI Key: YNYPUZFGHACCOS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

    Starting Material: Azetidine derivative.

    Reagent: Tert-butyl chloroformate.

    Solvent: Dichloromethane.

    Catalyst: Triethylamine.

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Purification: Techniques such as distillation and crystallization to ensure high purity of the final product.

    Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are often studied through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate: .

    Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: .

    Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: .

Uniqueness

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.

Properties

CAS No.

2913267-22-6

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9(8-14)5-10-6-13(7-10)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3

InChI Key

YNYPUZFGHACCOS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CN(C1)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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